molecular formula C14H22N2O B1675312 Lidocaine CAS No. 137-58-6

Lidocaine

Cat. No. B1675312
Key on ui cas rn: 137-58-6
M. Wt: 234.34 g/mol
InChI Key: NNJVILVZKWQKPM-UHFFFAOYSA-N
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Patent
US08648056B2

Procedure details

Sodium chondroitin sulfate (1 g) and lidocaine hydrochloride (2 g) were dissolved in distilled water for injection (80 ml). After being adjusted to pH 6 by addition of a sufficient quantity of sodium hydroxide, the solution was added with distilled water for injection up to the total volume of 100 ml to prepare the composition for local anesthesia of the present invention.
[Compound]
Name
Sodium chondroitin sulfate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH2:6][C:7]([NH:9][C:10]1[C:11]([CH3:17])=[CH:12][CH:13]=[CH:14][C:15]=1[CH3:16])=[O:8])[CH2:4][CH3:5].Cl.[OH-].[Na+]>O>[CH3:5][CH2:4][N:3]([CH2:6][C:7]([NH:9][C:10]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:17])=[O:8])[CH2:2][CH3:1] |f:0.1,2.3|

Inputs

Step One
Name
Sodium chondroitin sulfate
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare the composition for local anesthesia of the present invention

Outcomes

Product
Name
Type
Smiles
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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